molecular formula C23H28N2O3 B2918568 (Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 896849-46-0

(Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2918568
CAS No.: 896849-46-0
M. Wt: 380.488
InChI Key: SWPUZFZJGPFIEY-FBHDLOMBSA-N
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Description

The compound (Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configured pyridin-3-ylmethylene substituent at position 2, a hydroxy group at position 6, and a diisobutylaminomethyl moiety at position 5. Benzofuran-3(2H)-ones are bioactive scaffolds found in natural products and synthetic pharmaceuticals, often exploited for their anti-inflammatory, anticancer, and antimicrobial properties . The stereochemistry (Z-configuration) and substituent diversity of this compound suggest unique physicochemical and pharmacological profiles compared to analogs.

Properties

IUPAC Name

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-15(2)12-25(13-16(3)4)14-19-20(26)8-7-18-22(27)21(28-23(18)19)10-17-6-5-9-24-11-17/h5-11,15-16,26H,12-14H2,1-4H3/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPUZFZJGPFIEY-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CN=CC=C3)C2=O)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CN=CC=C3)/C2=O)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Diisobutylamino Group: The diisobutylamino group is introduced via a nucleophilic substitution reaction, often using diisobutylamine as the nucleophile.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The diisobutylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs in the Benzofuran-3(2H)-one Family

Acyl-aromadenones ()

Acyl-aromadenones synthesized via solventless clay-catalyzed microwave reactions share the benzofuran-3(2H)-one core but lack the pyridinyl and diisobutylamino groups. Instead, they feature acyl substituents at position 2. Key differences include:

  • Stereochemistry : These analogs predominantly form the thermodynamically stable E-isomer under acidic conditions, contrasting with the Z-isomer of the target compound .
  • Synthetic Method : Microwave irradiation with clay catalysts achieves high yields and stereoselectivity for E-isomers, whereas the Z-configuration of the target compound may require alternative catalysts or reaction conditions .
  • Bioactivity : Acyl groups may enhance lipophilicity but reduce hydrogen-bonding capacity compared to the target’s pyridine and hydroxy substituents.
Pharmacopeial Benzofuranone Derivatives ()

Compounds like 1-(3-hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one (entry g, ) exhibit fused heterocyclic systems but lack the aminoalkyl and pyridinyl substituents. The hydroxy group at position 6 in the target compound could improve solubility and metabolic stability relative to these analogs.

Pyran-2-one Derivatives (–3)

Pyran-2-ones, such as 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (), share functional groups (hydroxy, aminoalkyl) but differ in core structure:

  • Substituent Effects : The target’s pyridinyl group may engage in stronger hydrogen bonding or metal coordination compared to benzoyl substituents in pyran-2-ones.
  • Aminoalkyl Groups: The diisobutylamino moiety in the target compound is bulkier than the butylamine group in 14b (), likely altering membrane permeability and receptor-binding kinetics .

Pharmacological Implications

  • Pyridine vs. Benzoyl Groups : The pyridinyl substituent in the target compound may enhance interactions with nicotinic acetylcholine receptors or metalloenzymes, unlike benzoyl-containing analogs .

Biological Activity

(Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds which exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. This article aims to synthesize current research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H26N2O3\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}_3

Research indicates that benzofuran derivatives often exert their biological effects through several mechanisms, including:

  • Inhibition of Inflammatory Mediators : Compounds similar to this compound have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models .
  • Anticancer Activity : Studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species (ROS). This suggests that this compound may similarly affect cancer cell viability .
  • Neuroprotective Effects : Some benzofuran derivatives have been reported to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds.

Activity Effect Reference
Anti-inflammatoryReduces TNF-alpha, IL-1, and IL-8 levels
AnticancerInduces apoptosis in K562 leukemia cells
NeuroprotectionProtects against oxidative stress
CytotoxicityInhibits growth of various cancer cell lines

Case Studies

  • Anti-inflammatory Study : A recent study reported that a related benzofuran derivative significantly reduced inflammatory markers in a murine model of arthritis. The compound inhibited NF-kB activation, leading to decreased expression of pro-inflammatory cytokines .
  • Anticancer Efficacy : In vitro experiments demonstrated that this compound induced apoptosis in K562 human leukemia cells through ROS generation and mitochondrial dysfunction. The compound increased caspase 3 and 7 activities significantly after 48 hours of exposure .

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